Product packaging for (E,Z)-farnesol(Cat. No.:CAS No. 3879-60-5)

(E,Z)-farnesol

Cat. No.: B10753863
CAS No.: 3879-60-5
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-GNESMGCMSA-N
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Description

(E,Z)-Farnesol is a naturally occurring, 15-carbon acyclic sesquiterpene alcohol that serves as a critical biochemical precursor in the biosynthesis of other sesquiterpenoids and is a key signaling molecule across various biological systems. In mammalian cell research, this compound has gained significant attention for its role as an endogenous activator of the Farnesoid X Receptor (FXR), a nuclear hormone receptor involved in bile acid, cholesterol, and lipid metabolism. Furthermore, it is a well-characterized inducer of apoptosis and cell cycle arrest in several cancer cell lines, acting through both FXR-dependent and independent pathways, making it a valuable tool for probing cell death mechanisms. In entomology, this compound is studied as a component of pheromone blends and a trail-following pheromone in various insect species, providing insights into insect behavior and ecology. Its antimicrobial properties, particularly against fungal pathogens like Candida albicans where it inhibits the yeast-to-hyphae transition, are also a major area of investigation. This compound's unique stereochemistry, featuring both (E) and (Z) isomers, is essential for its biological activity and interaction with specific protein targets. Our high-purity this compound is an indispensable reagent for researchers in the fields of chemical biology, pharmacology, entomology, and natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B10753863 (E,Z)-farnesol CAS No. 3879-60-5

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ...
... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs.
Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...

CAS No.

3879-60-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+

InChI Key

CRDAMVZIKSXKFV-GNESMGCMSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

boiling_point

230 to 235 °F at 760 mmHg (NTP, 1992)
110-113 °C
BP: 145-146 °C at 3 mm Hg

Color/Form

Colorless liquid
Slightly yellow liquid

density

0.8846 at 68 °F (NTP, 1992) - Less dense than water;  will float
0.8871 at 20 °C/4 °C
Sp gr: 0.884-0.891
0.884-0.889

melting_point

< 25 °C

physical_description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
Colorless liquid with a delicate floral odor;  [Hawley]
Slightly yellow to colourless liquid;  mild, oily, floral aroma

solubility

Soluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
Insoluble in water;  soluble in oils
soluble (in ethanol)

vapor_pressure

0.0000394 [mmHg]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of E,z Farnesol

Isoprenoid Precursor Synthesis

All isoprenoids, including the various isomers of farnesol (B120207), are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com Nature employs two primary and independent metabolic routes for the synthesis of these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. mdpi.comfrontiersin.org

Mevalonate (MVA) Pathway Contributions

The MVA pathway is a well-established route for IPP and DMAPP synthesis. mdpi.com It is the primary pathway in animals, fungi, archaea, and in the cytosol of plants. frontiersin.organnualreviews.org The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). mdpi.comannualreviews.org This intermediate is then reduced to mevalonate (MVA) by the enzyme HMG-CoA reductase, a key regulatory step. mdpi.com Subsequent phosphorylation and decarboxylation steps convert MVA into IPP, which can then be isomerized to DMAPP. mdpi.com Farnesol itself is known to be an intermediate in the MVA pathway, arising from the dephosphorylation of farnesyl pyrophosphate. researchgate.netresearchgate.net In some organisms, the MVA pathway is the sole source of the FPP that serves as a precursor for metabolites like sterols, dolichols, and ubiquinone. frontiersin.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

Enzyme Reaction
Acetoacetyl-CoA thiolase Condenses two Acetyl-CoA molecules to form Acetoacetyl-CoA.
HMG-CoA synthase Condenses Acetoacetyl-CoA and Acetyl-CoA to form HMG-CoA. mdpi.com
HMG-CoA reductase (HMGR) Reduces HMG-CoA to Mevalonate (MVA). mdpi.com
Mevalonate kinase Phosphorylates MVA to Mevalonate-5-phosphate. nih.gov
Phosphomevalonate kinase Phosphorylates Mevalonate-5-phosphate to Mevalonate-5-diphosphate. nih.gov
Diphosphomevalonate decarboxylase Decarboxylates Mevalonate-5-diphosphate to form Isopentenyl diphosphate (IPP). nih.gov

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, also known as the non-mevalonate pathway, represents an alternative route for IPP and DMAPP biosynthesis. mdpi.com It operates in most bacteria, green algae, and in the plastids of plant cells. annualreviews.orgechelon-inc.comrsc.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgmdpi.com DXP is then converted through a series of enzymatic steps, including the formation of the namesake intermediate 2-C-methyl-D-erythritol 4-phosphate (MEP), to ultimately yield both IPP and DMAPP. annualreviews.orgmdpi.com In plants, there is evidence of crosstalk between the two pathways, with studies suggesting that MEP pathway-derived precursors can be transported from the plastids to the cytosol to contribute to the synthesis of sesquiterpenes. acs.org Specifically, farnesol has been shown to potentially act as a regulator, inhibiting the MEP pathway while activating the cytosolic MVA pathway, thereby shifting the metabolic origin of prenyl groups. nih.gov

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

Enzyme Reaction
1-deoxy-D-xylulose 5-phosphate synthase (DXS) Condenses Pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgmdpi.com
1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) Reduces and isomerizes DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). rsc.orgmdpi.com
MEP cytidylyltransferase (IspD) Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME). annualreviews.org
CDP-ME kinase (IspE) Phosphorylates CDP-ME to 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol.
MEcPP synthase (IspF) Converts the product of IspE to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). rsc.org
HMBPP synthase (IspG) Reduces MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).

Farnesyl Diphosphate Synthase (FDS) Activities

The C15 precursor to farnesol, farnesyl diphosphate (FPP), is synthesized by enzymes known as farnesyl diphosphate synthases (FPPS). These enzymes catalyze the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. frontierspartnerships.orgjst.go.jp The first condensation joins DMAPP and IPP to form geranyl diphosphate (GPP, C10), which then undergoes a second condensation with another IPP molecule to yield FPP (C15). jst.go.jp

Stereospecificity of FDS Enzymes

FDS enzymes belong to the broader class of prenyltransferases, which are categorized based on the stereochemistry (E or Z) of the double bond formed during isoprene (B109036) unit addition. nih.gov Most commonly, FPPS enzymes are E-family enzymes that exclusively or predominantly synthesize (E,E)-FPP. nih.govnih.gov However, research has shown that some of these canonical FPP synthases can produce small amounts of Z-isomers, such as (Z,E)-FPP, alongside the primary E,E-isomer. nih.govacs.org This "stereochemical leakage" is thought to be a compromise between maintaining substrate selectivity and optimizing stereoselectivity. nih.govnih.gov More significantly, distinct families of Z-isoprenyl diphosphate synthases exist that are specifically adapted to produce FPP isomers with Z-geometry. drugbank.com

Z-Farnesyl Diphosphate Synthase (Z-FPPS) Activity

Enzymes that specifically generate FPP isomers with one or more Z- (or cis-) double bonds are known as Z-Farnesyl Diphosphate Synthases (Z-FPPS). drugbank.com These are distinct from the more common (E,E)-FPPS. For instance, an enzyme from Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv) is classified as a (2Z,6E)-farnesyl diphosphate synthase. drugbank.com This enzyme catalyzes the condensation of an IPP unit in the cis configuration with E-geranyl diphosphate (GPP) to produce (2Z,6E)-farnesyl diphosphate. drugbank.com Another type, (2Z,6Z)-farnesyl diphosphate synthase, has been identified in wild tomato (Solanum habrochaites). expasy.orguniprot.orgwikipedia.org This enzyme specifically forms (2Z,6Z)-farnesyl diphosphate by condensing neryl diphosphate (NPP), the Z-isomer of GPP, with IPP. expasy.orguniprot.org

Formation of ω,E,Z-Farnesyl Diphosphate

The term ω,E,Z-Farnesyl Diphosphate refers to the (2Z,6E)-FPP isomer. Its formation is a prime example of the stereospecific action of a Z-FPPS. The biosynthesis of (2Z,6E)-FPP is catalyzed by the enzyme (2Z,6E)-farnesyl diphosphate synthase. echelon-inc.comdrugbank.com This enzyme takes two substrates: E-geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP). drugbank.com It facilitates the condensation of these two molecules, specifically installing the new double bond with Z-stereochemistry, resulting in the final product, (2Z,6E)-farnesyl diphosphate (Z-FPP or EZ-FPP). drugbank.com This specific isomer is a crucial precursor in the biosynthesis of the mycobacterial cell wall component, decaprenyl diphosphate. echelon-inc.comdrugbank.com The dephosphorylation of this (2Z,6E)-FPP would yield (E,Z)-farnesol.

Table 3: Stereospecific Farnesyl Diphosphate Synthases and Their Products

Enzyme Common Abbreviation Substrates Primary Product
(E,E)-Farnesyl Diphosphate Synthase FPPS / E,E-FPPS DMAPP, IPP, GPP (E,E)-Farnesyl Diphosphate
(2Z,6E)-Farnesyl Diphosphate Synthase Z-FPPS / Z,E-FPPS GPP, IPP (2Z,6E)-Farnesyl Diphosphate
Z,Z-Farnesyl Pyrophosphate Synthase (zFPS) and Sesquiterpene Precursors

A pivotal enzyme in the formation of the precursor to this compound is Z,Z-Farnesyl Pyrophosphate Synthase (zFPS) . This enzyme is a type of cis-prenyltransferase. core.ac.ukcardiff.ac.uk In some organisms, like the wild tomato Solanum habrochaites, zFPS catalyzes the synthesis of Z,Z-farnesyl diphosphate (Z,Z-FPP) . oup.comnih.govoup.com This is an unusual precursor for sesquiterpenes, as most are derived from the trans isomer, (E,E)-FPP. core.ac.ukcardiff.ac.ukoup.com

The synthesis of Z,Z-FPP can occur through two primary routes catalyzed by zFPS: the direct successive head-to-tail condensation of two isopentenyl diphosphate (IPP) molecules with dimethylallyl diphosphate (DMAPP), or through the condensation of neryl diphosphate (NPP) with one molecule of IPP. oup.com In S. habrochaites, the zFPS enzyme is responsible for producing Z,Z-FPP, which is then utilized by another enzyme, santalene and bergamotene (B12702309) synthase (SBS), to create a variety of sesquiterpenes. oup.comnih.govoup.com This highlights the crucial role of zFPS in providing the specific precursor for a unique class of sesquiterpenoids.

Regulatory Mechanisms of FDS

Farnesyl Diphosphate Synthase (FDS), also known as Farnesyl Pyrophosphate Synthase (FPPS), is a key enzyme that typically synthesizes (E,E)-farnesyl diphosphate, the precursor for a vast array of essential metabolites including sterols, dolichols, and carotenoids. doaj.orgfrontierspartnerships.orgbibliotekanauki.pl The regulation of its activity is critical for controlling the flow of precursors into these diverse pathways.

The catalytic activity of many enzymes, including those in the isoprenoid pathway, is dependent on the presence of divalent metal ions. numberanalytics.com These metal cofactors can play several roles, including stabilizing the enzyme's active conformation, aiding in substrate binding, and directly participating in the catalytic reaction. numberanalytics.comnih.gov For instance, studies on related enzymes have shown that different metal ions, such as Mg²⁺ and Mn²⁺, can have varying effects on enzymatic activity, with some enzymes showing preferential activity with a specific metal. nih.gov The binding of these metal ions often occurs at specific amino acid residues within the active site, such as aspartate or cysteine. nih.gov The concentration and type of metal cofactor available can therefore act as a regulatory switch, modulating the enzyme's output. nih.govacs.org

The pH of the cellular environment can significantly impact an enzyme's activity. mdpi.comnih.gov Most enzymes have an optimal pH range at which they function most efficiently. For example, some enzymes exhibit peak activity in acidic conditions, while others prefer neutral or alkaline environments. nih.govresearchgate.net This is because pH affects the protonation state of amino acid residues in the active site, which in turn influences substrate binding and catalysis. mdpi.com For FDS, the geometry of its substrates is also a critical factor. The enzyme's active site is shaped to accommodate specific isomers of the allylic pyrophosphate and isopentenyl pyrophosphate substrates. This specificity ensures the production of the correct farnesyl diphosphate isomer.

Influence of Metal Cofactors on Enzymatic Activity

Conversion of Farnesyl Diphosphate to this compound

The final step in the formation of this compound is the removal of the pyrophosphate group from its precursor, a process known as dephosphorylation.

Enzymatic Dephosphorylation Processes

Farnesol is generated through the enzymatic dephosphorylation of farnesyl diphosphate (FPP). researchgate.netnih.govtandfonline.com This reaction can be carried out by various types of enzymes, including phosphatases and pyrophosphatases. researchgate.net In some organisms, specific sesquiterpene synthases can also catalyze the conversion of FPP to farnesol. researchgate.net While much of the research has focused on the dephosphorylation of (E,E)-FPP, it is understood that a similar enzymatic process would be responsible for converting (E,Z)-FPP to this compound.

Downstream Metabolism and Derivatization

Once formed, this compound can undergo further metabolic transformations. In some biological systems, farnesol can be oxidized to form farnesal (B56415), a key step in the synthesis of other important molecules like vitamin E. researchgate.net Furthermore, farnesol can be re-phosphorylated back to FPP, allowing it to re-enter the main isoprenoid pathway. tandfonline.com Exogenously supplied farnesol can also be converted to its corresponding diphosphate inside cells and utilized by prenyltransferase enzymes. acs.org In some cases, farnesol and its derivatives can act as signaling molecules, influencing various cellular processes. oup.com

Metabolic Fate of this compound: Key Biological Transformations

This compound, an acyclic sesquiterpene alcohol, undergoes several metabolic transformations within biological systems. These pathways are crucial for its physiological function and clearance. The primary metabolic routes include oxidation to farnesoic acid and other transformations such as phosphorylation and conjugation.

1 Formation of Farnesoic Acid

The conversion of this compound to (E,Z)-farnesoic acid is a significant metabolic pathway, particularly well-studied in insects where it forms a key part of the juvenile hormone biosynthetic pathway. nih.gov This transformation is a two-step oxidation process.

First, farnesol is oxidized to its corresponding aldehyde, farnesal. This reaction is catalyzed by an alcohol dehydrogenase or oxidase. pnas.org In insects like the mosquito Aedes aegypti, a specific NADP⁺-dependent farnesol dehydrogenase, AaSDR-1, has been identified that efficiently catalyzes this conversion. pnas.org This enzyme exhibits activity towards both (E,E)- and (Z,Z)-farnesol isomers, suggesting it can also metabolize this compound. pnas.org Similarly, farnesol dehydrogenase (FDL) has been characterized in the cotton bollworm, Helicoverpa armigera, as a key enzyme in this oxidation step. nih.govrcsb.org In the tobacco hornworm, Manduca sexta, studies indicate the oxidation is mediated by a specific alcohol oxidase. nih.gov

In the second step, the intermediate farnesal is further oxidized to farnesoic acid. This reaction is catalyzed by an aldehyde dehydrogenase. pnas.org In studies with the sphinx moth Manduca sexta, the formation of farnesoic acid was notably enhanced by the presence of the cofactor NAD⁺. pnas.org

Enzymes in the Oxidation of Farnesol to Farnesoic Acid

EnzymeOrganism/SourceSubstrate(s)ProductCofactorReference
Farnesol Dehydrogenase (AaSDR-1)Aedes aegypti (mosquito)(E,E)-Farnesol, (Z,Z)-FarnesolFarnesalNADP⁺ pnas.org
Farnesol Dehydrogenase (HaFDL)Helicoverpa armigera (cotton bollworm)FarnesolFarnesalNADP⁺ nih.govnih.gov
Alcohol OxidaseManduca sexta (tobacco hornworm)FarnesolFarnesalO₂, FAD (suggested) nih.gov
Farnesal DehydrogenaseManduca sexta (sphinx moth)FarnesalFarnesoic AcidNAD⁺ pnas.org

2 Other Biological Transformations

Beyond its oxidation to farnesoic acid, this compound can enter several other metabolic pathways, including phosphorylation and conjugation reactions like glucuronidation and hydroxylation.

Phosphorylation (Salvage Pathway) Farnesol can be re-phosphorylated to form farnesyl pyrophosphate (FPP), a central intermediate in the biosynthesis of isoprenoids like cholesterol and ubiquinone. mdpi.comnih.gov This "salvage pathway" allows cells to recycle farnesol. mdpi.com The process involves two kinase-mediated steps. First, a farnesol kinase phosphorylates farnesol to farnesyl phosphate (FP). mdpi.com Subsequently, a farnesyl phosphate kinase catalyzes the second phosphorylation to yield FPP. mdpi.com This pathway has been observed in various organisms, including mammals. mdpi.com

Hydroxylation In mammals, farnesol can be hydroxylated by cytochrome P450 (CYP) enzymes, a common phase I metabolic reaction. nih.govresearchgate.net Studies using mammalian microsomes have shown that farnesol is a substrate for these enzymes. Specifically, CYP2E1 has been identified as a major catalyst for the ω-hydroxylation of (E,E)-farnesol to produce 12-hydroxyfarnesol. nih.govresearchgate.net This hydroxylated metabolite can be further oxidized to dicarboxylic acids. nih.gov While this research focused on the (E,E)-isomer, it points to a general metabolic route for farnesol.

Glucuronidation A significant phase II metabolic pathway for farnesol is glucuronidation, which involves the conjugation of the farnesol molecule with glucuronic acid, rendering it more water-soluble for excretion. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In humans, this reaction occurs in the liver, kidney, and intestine. nih.gov Research has identified that UGT1A1 and UGT2B7 are the primary enzymes responsible for farnesol glucuronidation in vitro. nih.gov Farnesol is an excellent substrate for UGT2B7, which is the major isoform involved in this process in the intestine. nih.gov

Alternative Metabolic Pathways of Farnesol

PathwayEnzyme(s)Product(s)Organism/TissueReference
PhosphorylationFarnesol kinase, Farnesyl phosphate kinaseFarnesyl phosphate, Farnesyl pyrophosphateMammals mdpi.com
HydroxylationCytochrome P450 (e.g., CYP2E1)HydroxyfarnesolMammals (liver) nih.gov
GlucuronidationUGT1A1, UGT2B7Farnesyl glucuronideHuman (liver, kidney, intestine) nih.gov

Ecological and Biological Roles of E,z Farnesol

Inter-Organismal Chemical Communication

(E,Z)-Farnesol is a significant semiochemical, a chemical substance that carries a message, in various ecological interactions. Its presence and concentration can dictate the outcome of encounters between different species.

Plant-Insect Interactions

In the complex relationship between plants and insects, this compound and its isomers act as crucial signaling molecules.

(E,Z)-α-Farnesene, a related compound, has been identified as an insect semiochemical, acting as an alarm pheromone in termites. wikipedia.org Farnesol (B120207) and its derivatives are also precursors in the biosynthesis of juvenile hormones in insects, which regulate development and reproduction. nih.gov For instance, the oxidation of farnesol is a key step in the creation of these hormones. The mevalonate (B85504) pathway, a fundamental biochemical route, is responsible for producing farnesyl pyrophosphate, the direct precursor to farnesol. nih.gov

Several insects utilize farnesol isomers as components of their pheromone blends. For example, (E,E)-farnesol is a trail pheromone component of the tropical fire ant, Solenopsis geminata. iscientific.org The oil of Matricaria chamomilla contains a significant amount of (Z,E)-α-farnesene, which, while not acting as an alarm pheromone for certain aphids, does increase mortality and reduce their reproduction. chemecol.org

Table 1: Examples of this compound and Related Compounds as Insect Semiochemicals

CompoundInsect SpeciesRole
(E,E)-FarnesolSolenopsis geminata (Tropical fire ant)Trail pheromone component iscientific.org
(Z,E)-α-FarneseneTermitesAlarm pheromone wikipedia.org
(Z,E)-α-FarneseneMatricaria chamomilla (affecting aphids)Increases mortality and reduces reproduction chemecol.org

The presence of farnesol and its derivatives can significantly influence insect behavior, particularly oviposition, the process of laying eggs. In a study on the diamondback moth, Plutella xylostella, farnesyl acetate, a derivative of farnesol, had negative effects on the moth's development, pupal weight, and adult emergence. mdpi.com It also extended the pre-oviposition period while shortening the actual oviposition period, ultimately reducing the reproductive success of the pest. mdpi.com

Furthermore, farnesol itself has been shown to have an inhibitory effect on the oviposition efficiency of the Egyptian cotton leafworm, Spodoptera littoralis. Treatment with farnesol led to a drastic, dose-dependent regression in the oviposition rate of this major agricultural pest. In some cases, farnesol can act as a feeding deterrent. For example, the triterpenoid (B12794562) azadirachtin, which shares a biosynthetic precursor with farnesol, deters the green peach aphid, Myzus persicae, from feeding. chemecol.org

Role as Insect Semiochemicals and Pheromone Precursors

Plant-Microbe Interactions

This compound is also involved in the complex chemical communication between plants and microorganisms, playing a role in both defense and symbiotic relationships.

Plants can produce farnesol and related terpenoids as part of their defense strategy against pathogens. ingentaconnect.comoup.com For instance, an inducible (E,E)-farnesol synthase in potato has been shown to confer tolerance against bacterial pathogens in both potato and tobacco. scispace.com The production of farnesol is part of a broader arsenal (B13267) of specialized terpenoids that act as chemical barriers against microbial invaders. oup.com

Protein farnesylation, the attachment of a farnesyl group to proteins, is a crucial process in plant innate immunity. nih.gov This modification is essential for the proper functioning of certain resistance (R) proteins that recognize pathogens and trigger downstream immune responses. nih.gov Disruption of this process can lead to enhanced susceptibility to both bacterial and oomycete pathogens. nih.gov Farnesol itself is also recognized as a quorum-sensing molecule in the fungus Candida albicans, where it inhibits the transition to a more virulent filamentous form. wikipedia.orgmdpi.com

Arbuscular mycorrhizal (AM) fungi form symbiotic relationships with the roots of most land plants, enhancing nutrient uptake. academicjournals.orgpensoft.net The establishment of this symbiosis is a finely tuned process involving chemical signals from both the plant and the fungus.

In studies on basil (Ocimum basilicum), inoculation with different species of AM fungi, such as Glomus fasciculatum, Glomus etunicatum, and Glomus intraradices, led to changes in the plant's essential oil composition, which includes (Z,E)-farnesol. academicjournals.orgresearchgate.net While the percentage of (Z,E)-farnesol did not show significant variation in one study under drought stress with AM fungi inoculation areeo.ac.irareeo.ac.ir, other research indicates that mycorrhizal plants had altered levels of this compound compared to non-mycorrhizal plants. academicjournals.orgresearchgate.net This suggests that the symbiotic relationship can influence the production of farnesol, which may in turn play a role in the continued interaction between the plant and the fungus.

Table 2: Effect of AM Fungi Inoculation on (Z,E)-Farnesol Percentage in Basil Essential Oil

Treatment(Z,E)-Farnesol %
Non-mycorrhizal (NM)2.49 academicjournals.orgresearchgate.net
Glomus intraradices (Gi)2.77 academicjournals.orgresearchgate.net
Glomus etunicatum (Ge)2.78 academicjournals.orgresearchgate.net
Glomus fasciculatum (Gf)2.70 academicjournals.orgresearchgate.net
Involvement in Plant Defense Mechanisms against Pathogens

Microbial Quorum Sensing

This compound is a pivotal signaling molecule in the microbial world, particularly among fungi. As a quorum-sensing molecule, its presence and concentration convey information about population density, influencing key behaviors that are critical for survival, pathogenesis, and community structure.

Regulation of Morphological Transitions in Fungi (e.g., Yeast-to-Hypha Differentiation in Candida albicans)

One of the most extensively studied roles of farnesol is its regulation of morphological transitions in the dimorphic fungus Candida albicans. ingentaconnect.comagriculturejournals.czcore.ac.uk This fungus can switch from a unicellular yeast form to a filamentous hyphal form, a transition essential for its virulence and ability to invade host tissues. This compound acts as a negative regulator of this transition, inhibiting the shift from yeast to hyphae. core.ac.ukresearchgate.net When the population density of C. albicans is high, the concentration of secreted farnesol increases, which then signals the cells to remain in the yeast form. core.ac.ukfrontiersin.org This was one of the first discoveries of a quorum-sensing system in a eukaryotic microorganism. agriculturejournals.czasm.org

The inhibitory effect of farnesol on filamentation is concentration-dependent. techscience.com Research has shown that exogenous farnesol can significantly reduce germ tube formation, the initial stage of hyphal development, in C. albicans. nih.gov This inhibition is achieved through the modulation of specific signaling pathways. Farnesol has been shown to block the Ras-cAMP-PKA signaling pathway, which is a key regulator of morphogenesis. ingentaconnect.com By inhibiting this pathway, farnesol prevents the downregulation of transcriptional repressors like Nrg1, which in turn blocks the expression of genes required for hyphal growth. ingentaconnect.comtechscience.com

Interestingly, while farnesol prevents the initiation of hyphal growth, it does not stop the elongation of already-formed hyphae. agriculturejournals.cz This suggests a specific temporal window for its regulatory action. The activity of farnesol is also stereospecific, with the (E,E)-isomer showing the highest biological activity in preventing mycelial development. agriculturejournals.cz In contrast, another quorum-sensing molecule produced by C. albicans, tyrosol, has the opposite effect, promoting the yeast-to-hypha transition. pakbs.org This dual control allows for a finely tuned regulation of morphology in response to population density.

Impact on Fungal Biofilm Formation and Dispersal

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, and their formation is a critical aspect of the virulence of many fungi, including C. albicans. This compound plays a significant role in regulating biofilm development. mdpi.com By inhibiting the yeast-to-hypha transition, farnesol directly impacts the structural integrity of biofilms, as hyphae are essential for the formation of a robust and mature biofilm architecture. techscience.commdpi.com

The mechanism behind this inhibition involves the downregulation of hypha-specific genes and proteins, such as Hwp1, which is crucial for adhesion and biofilm formation. mdpi.com Furthermore, microarray studies have revealed that farnesol treatment leads to decreased expression of genes related to cell surface hydrophobicity, which may explain the disruption of biofilms upon its addition. ttu.edu High levels of farnesol produced within a biofilm may also correlate with the shedding of yeast cells, contributing to the dispersal phase of the biofilm life cycle. areeo.ac.ir

Trans-species Chemical Crosstalk

The influence of this compound extends beyond the species that produces it, engaging in trans-species and even trans-kingdom chemical crosstalk. This communication can impact the behavior and survival of other microorganisms in the same environment. For example, farnesol produced by C. albicans can affect bacteria. It has been observed that farnesol can inhibit quorum sensing in Pseudomonas aeruginosa by affecting the production of its own signaling molecules. nih.gov This can lead to the formation of weaker and thinner biofilms by the bacterium. nih.gov

Farnesol can also exhibit antifungal activity against other fungal species, effectively acting as a competitive agent. bvsalud.org This fungicidal activity can be triggered by the induction of apoptosis in competing fungi. bvsalud.org The ability of farnesol to act as a signaling molecule across species highlights its importance in shaping the dynamics of polymicrobial communities. This crosstalk is a critical factor in understanding the ecology of microbial habitats, where different species constantly interact and compete for resources. The production of farnesol by C. albicans can therefore provide it with a competitive advantage in a mixed microbial environment. nih.gov

Intraspecific Signaling in Plants

This compound is not only active in the microbial world but also plays a role in the chemical communication of plants, both in their interactions with other plants and in their internal defense signaling.

Allelopathic Effects and Plant Growth Regulation

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. nih.gov this compound has been identified as a component of the essential oils of several plants and has been shown to possess allelopathic properties. areeo.ac.ir For instance, it has been found in the essential oil of thistles like Cirsium creticum.

Research has demonstrated that exogenous application of farnesol can inhibit the germination and growth of various plant species. mdpi.comareeo.ac.ir Studies on tobacco cells have shown that farnesol can inhibit cell division and growth, and at certain concentrations, can even induce cell death. This inhibitory effect is often dose-dependent, with higher concentrations leading to greater inhibition of germination and seedling growth. agriculturejournals.cz The roots of seedlings are often more sensitive to the allelopathic effects of such compounds than the shoots. agriculturejournals.cz The release of farnesol and other allelochemicals from plants can influence the composition and structure of the surrounding plant community. nih.gov

Below is a table summarizing the observed allelopathic effects of farnesol on different plants:

Plant SpeciesObserved EffectReference
Tomato (Lycopersicon esculentum)Growth inhibition at high concentrations. mdpi.com
Bean (Phaseolus vulgaris)Growth inhibition. mdpi.com
Tobacco (Nicotiana tabacum)Inhibition of cell division and growth, induction of cell death.
Lettuce (Lactuca sativa)Inhibition of germination and initial radical elongation.
Radish (Raphanus sativus)Inhibition of germination and initial radical elongation.
Garden Cress (Lepidium sativum)Inhibition of germination and initial radical elongation.

Intra-plant Signaling for Defense Induction

Beyond its role in plant-plant interactions, this compound can also function as an internal signaling molecule to induce plant defenses against pathogens and herbivores. When plants are attacked, they can produce a variety of volatile organic compounds that act as signals to activate defense responses in other parts of the same plant or in neighboring plants. ttu.edu

Exogenous application of farnesol to tomato plants has been shown to upregulate the expression of defense-related genes. mdpi.com Specifically, at higher concentrations, farnesol induced genes associated with the salicylic (B10762653) acid (SA) signaling pathway, such as PR1b1 and PR-P2. The salicylic acid pathway is a critical component of the plant's systemic acquired resistance, a long-lasting and broad-spectrum defense response. In addition to the SA pathway, farnesol has also been observed to induce the expression of TomLoxA, a gene related to the jasmonate/ethylene (JA/ET) signaling pathway, which is also involved in plant defense.

This dual induction of different defense pathways suggests that farnesol can trigger a broad-based defense response in plants. The role of farnesol in defense signaling is further supported by the fact that some plants can metabolize it, potentially as a way to regulate the defense signal. For example, in Arabidopsis, a farnesol kinase has been identified that is involved in farnesol metabolism and has been linked to abscisic acid signaling, which plays a role in stress responses. nih.gov

The following table details the effects of farnesol on plant defense gene expression:

Plant SpeciesGene(s) InducedSignaling PathwayReference
Tomato (Lycopersicon esculentum)PR1b1, PR-P2Salicylic Acid (SA)
Tomato (Lycopersicon esculentum)TomLoxAJasmonate/Ethylene (JA/ET)
Maize (Zea mays)fps (farnesyl pyrophosphate synthase)Terpenoid Biosynthesis ttu.edu

General Ecological Functions of Terpenoids in Ecosystems

Terpenoids, also known as isoprenoids, represent the largest and most diverse class of natural products. universiteitleiden.nlresearchgate.net Their vast structural diversity leads to a wide array of ecological functions that are crucial for the survival and interaction of organisms within ecosystems. researchgate.net Initially considered metabolic byproducts, it is now understood that terpenoids are vital for the fitness of the organisms that produce them. mdpi.com

These compounds play a significant role in defending plants against a wide range of herbivores and pathogenic microorganisms. iomcworld.com Terpenoids can act as toxins or feeding deterrents to insects and other herbivores. mdpi.comiomcworld.com For example, compounds like α-pinene and caryophyllene (B1175711) oxide have demonstrated toxicity to certain insect species. mdpi.com In addition to direct defense, volatile terpenoids can be released by plants in response to herbivore damage, attracting natural enemies of the attacking insects, a phenomenon known as indirect defense. mdpi.com

Terpenoids are also key players in plant communication and reproduction. Many of the volatile organic compounds (VOCs) released by plants are terpenoids, which can act as airborne signals to neighboring plants, alerting them to potential threats. researchgate.netmdpi.com Furthermore, the characteristic fragrances of many flowers, which are often composed of a blend of volatile terpenoids, serve to attract pollinators, thereby facilitating plant reproduction and seed dispersal. mdpi.com

Beyond their roles in defense and communication, terpenoids contribute to protecting plants from abiotic stresses such as high temperatures and oxidative stress. universiteitleiden.nlresearchgate.net They are also involved in fundamental physiological processes, including the formation of cell membranes. researchgate.net The diverse functions of terpenoids underscore their importance in shaping community structures and mediating complex ecological interactions. mdpi.commdpi.com

Terpenoid ClassGeneral FunctionSpecific Examples
Monoterpenoids (C10)Attractants for pollinators, defensive compounds against herbivores and pathogens, allelopathic agents.Limonene, α-Pinene, Linalool (B1675412). mdpi.commdpi.com
Sesquiterpenoids (C15)Pheromones, defensive compounds, phytoalexins (antimicrobial compounds produced by plants in response to infection).(E)-β-farnesene, Caryophyllene. mdpi.com
Diterpenoids (C20)Hormones (e.g., gibberellins), defensive compounds (e.g., in resins), phytoanticipins (constitutively produced defense compounds). mdpi.comGibberellins.
Triterpenoids (C30)Components of surface waxes and cell membranes (e.g., sterols), feeding deterrents.Sterols.
Tetraterpenoids (C40)Pigments for photosynthesis and photoprotection, antioxidants.Carotenoids. universiteitleiden.nl

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

(E,Z)-farnesol has been shown to influence a range of signaling cascades that are central to cellular function and fate.

A summary of farnesol's effect on gene expression is detailed in the table below.

Cell/Organism TypeAffected Genes/ProteinsObserved Effect
Human Breast Cancer Cells (MCF-7)Thyroid Hormone Receptor β1 (THRβ1)Induction of mRNA and protein expression. nih.gov
Candida albicansTUP1 (Transcriptional Repressor)Increased mRNA levels. nih.gov
Candida albicansCDR1 (Multidrug Efflux Pump)Upregulation via Tac1 and Znc1 activation. asm.org
Candida aurisTUP1, FCR1, FTR2, CHT2, CHT3Increased expression. asm.org
Candida aurisCSH1, HSP70, HSP90, SSA2, PDR16, CRK1, PDE2Downregulated expression. asm.org
Human Renal Epithelial CellsInflammatory Genes (e.g., TNFRSF9, CD27, CCL2)Inhibition of expression. mdpi.com
T lymphoblastic leukemia Molt4 cellsUnfolded Protein Response (UPR) genes (CHOP, CHAC1)Increased expression. nih.gov

This compound directly interacts with and modulates key intracellular signaling components. A prominent example is its effect on thyroid hormone receptor (THR)-mediated signaling. In MCF-7 human breast cancer cells, while farnesol (B120207) increases the levels of THRβ1 protein, it paradoxically inhibits THR-mediated signaling. nih.govresearchgate.net This inhibitory action is explained by the finding that protein extracts from farnesol-treated cells exhibit reduced binding to thyroid hormone response elements (TREs) in the DNA, despite the higher THRβ1 concentration. nih.gov This suggests that farnesol or one of its metabolites may act as an antagonist or interfere with the receptor-DNA interaction, thereby preventing the transcriptional activation of THR target genes.

This compound is a significant modulator of major downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, is notably affected by farnesol. In some contexts, farnesol has been shown to inhibit NF-κB activation. mdpi.comexcli.de For instance, in a study on cadmium-induced hepatotoxicity in rats, farnesol was found to suppress the NF-κB/NLRP3 inflammasome axis. excli.de Conversely, in other cell types like human lung carcinoma cells, farnesol can activate the NF-κB pathway. nih.govnih.gov This activation is linked to an enhanced expression of NF-κB target genes and is dependent on the phosphorylation of the p65/RelA subunit, a process facilitated by the MEK-MSK1 signaling pathway. nih.gov

The MAPK pathways, which include ERK1/2, p38, and JNK, are also key targets of farnesol. Farnesol can induce the activation of the MEK1/2-ERK1/2 pathway, which, while often a pro-survival signal, can also lead to apoptosis induction in certain cellular contexts. nih.gov In DU145 prostate cancer cells, farnesol-induced apoptosis is mediated through both the PI3K/Akt and MAPK pathways. spandidos-publications.com In contrast, studies on CNS inflammatory demyelination showed that farnesol downregulates MAPK activation and signaling pathways. boisestate.edu This dual role, either activating or inhibiting these pathways, suggests that the ultimate cellular outcome of farnesol treatment is highly dependent on the cell type and the broader cellular environment. mdpi.comtechscience.com

Signaling PathwayCell Type/ModelEffect of this compound
NF-κB Rat Liver (Cadmium-induced toxicity)Suppression of NF-κB/NLRP3 inflammasome axis. excli.de
Human Lung Carcinoma Cells (H460)Activation of NF-κB signaling and target genes. nih.govnih.gov
MAPK (ERK1/2) Human Lung Carcinoma CellsActivation of MEK1/2-ERK1/2 pathway. nih.gov
DU145 Prostate Cancer CellsInvolvement in apoptosis induction. spandidos-publications.com
CNS Inflammatory Demyelination ModelDownregulation of MAP kinase activity. boisestate.edu
PI3K/Akt DU145 Prostate Cancer CellsInvolvement in apoptosis induction. spandidos-publications.com
Primary Human Renal Epithelial CellsInhibition of PI3K signaling. mdpi.com

Interaction with Intracellular Signaling Components (e.g., THR-mediated signaling inhibition)

Influence on Cellular Processes

The modulation of signaling pathways by this compound translates into significant effects on complex cellular processes such as morphogenesis, differentiation, and adhesion.

This compound is a well-documented regulator of cellular morphogenesis, particularly in dimorphic fungi like Candida albicans. It acts as a quorum-sensing molecule that inhibits the morphological transition from yeast to hyphal form, a key virulence factor for this pathogen. nih.govopenmicrobiologyjournal.com This inhibition is achieved by preventing mycelial development and the formation of germ tubes, even when induced by various chemical triggers. nih.gov The effect is time-dependent; farnesol is effective at inhibiting biofilm development when added at the initial stages but not after hyphal formation has commenced. nih.govunl.edu In mammalian cells, farnesol has also been shown to influence differentiation. For example, it stimulates differentiation in epidermal keratinocytes. ncats.io Furthermore, farnesol can impair the differentiation of human monocytes into immature dendritic cells, thereby affecting the adaptive immune response. asm.org In the slime mold Dictyostelium discoideum, farnesol has been observed to affect germination efficiency, indicating a broad role in the developmental processes of lower eukaryotes. nih.gov

This compound can modulate the adhesion of cells to substrates and to each other. In the context of wound healing, farnesol has been incorporated into hydrogel membranes to promote tissue repair, where its effects are mediated through interactions with cell-associated receptors like CD44, which is involved in hyaluronic acid-modulated cell adhesion and migration. nih.gov Studies on vaginal epithelial cells have shown that farnesol can reduce the adhesion of C. albicans at lower concentrations. nih.gov At higher concentrations, it can have an inhibitory effect on the viability and detachment ability of the epithelial cells themselves. nih.gov Research has also indicated that farnesol reduces the adhesion and proliferation of normal gingival epithelial cells and fibroblasts. nih.gov

Role in Extracellular Vesicle-Mediated Communication

(E,E)-Farnesol is a key signaling molecule involved in intercellular communication, particularly in fungi like Candida albicans. This communication is partly mediated by extracellular vesicles (EVs), which are membrane-bound particles released by cells that can transport a variety of bioactive molecules, including lipids, proteins, and nucleic acids. biorxiv.org

Research has demonstrated that EVs from C. albicans contain (E,E)-farnesol and can influence the organism's growth, biofilm formation, and the morphological transition from yeast to hyphae. biorxiv.orgasm.org The lipid components of these EVs have been shown to be crucial for their biological activity. When the lipids from C. albicans EVs were extracted, they were found to inhibit the yeast-to-hypha differentiation, a critical step in the organism's pathogenicity. asm.org

Analysis of the lipid content of these bioactive EVs revealed the presence of farnesol isomers, among other sesquiterpenes and diterpenes. biorxiv.orgasm.org This suggests that EVs act as a transport mechanism for farnesol, delivering it through the extracellular space to target cells. Once delivered, the farnesol within these vesicles can act as a quorum-sensing molecule (QSM), regulating gene expression and influencing population-wide behavior. biorxiv.orgasm.orgmdpi.com For instance, the addition of purified C. albicans EVs to a culture can inhibit biofilm formation and stop filamentation, causing the fungi to form pseudohyphae with multiple budding sites instead of invasive hyphae. biorxiv.orgasm.org This EV-mediated communication is not only crucial for self-regulation within C. albicans populations but may also play a role in inter-species communication. mdpi.com The presence and concentration of farnesol and related compounds within EVs can be quantified, as shown in the table below, highlighting their role as specific cargo in these communication systems. biorxiv.org

Table 1: Quantification of Farnesol and Related Compounds in Candida albicans Lipid Fractions and Extracellular Vesicles

Data adapted from Honorato et al., 2021. biorxiv.org The table shows the concentration of farnesol and related compounds found in lipid droplets and extracellular vesicles of C. albicans.

Enzymatic Target Interaction and Inhibition Kinetics

(E,E)-Farnesol's biological activities are closely linked to its interactions with various enzymes. It can act as a substrate, a precursor to other molecules, or as an inhibitor of enzymatic activity. Farnesol is endogenously produced from the dephosphorylation of farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) pathway which is synthesized by the enzyme farnesyl diphosphate (B83284) synthase (FPPS). nih.govnih.gov

As a substrate, farnesol can be oxidized to farnesal (B56415) by enzymes like farnesol dehydrogenase or specific alcohol oxidases. pnas.org This oxidation is a key step in the biosynthesis of insect juvenile hormone. Furthermore, farnesol undergoes glucuronidation in human tissues, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT2B7. nih.gov This metabolic pathway is important for its elimination.

Farnesol also functions as an inhibitor of several key enzymes. It has been shown to directly inhibit adenylyl cyclase (Cyr1p) in C. albicans, which is a central component of the cAMP signaling pathway that regulates morphogenesis. nih.gov Additionally, farnesol and its derivatives can inhibit the activity of cytochrome P450 (CYP) enzymes. mdpi.com Specifically, it has demonstrated significant inhibitory effects on human hepatic CYP1A, CYP2B, and CYP3A subfamilies, which are responsible for metabolizing a wide range of xenobiotics. mdpi.com The inhibition of these enzymes can have significant implications for drug metabolism.

The interaction of farnesol with these enzymes can be quantified using kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the half-maximal inhibitory concentration (IC50). numberanalytics.com The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for the substrate. igem.org The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. numberanalytics.com A lower IC50 value signifies a more potent inhibitor. numberanalytics.com Research has determined these kinetic parameters for farnesol with several enzymes, providing insight into its metabolic fate and inhibitory potential.

Table 2: Kinetic Parameters of (E,E)-Farnesol with Various Enzymes

Advanced Analytical Methodologies for E,z Farnesol Research

Chromatographic Techniques for Stereoisomer Separation and Quantification

The separation of farnesol (B120207) isomers is critical for understanding their distinct biological activities. Chromatographic techniques, especially when coupled with mass spectrometry, provide the necessary resolution and sensitivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like farnesol. The process involves vaporizing the sample and separating its components in a gas chromatograph before they are detected and identified by a mass spectrometer.

Research has demonstrated the capability of GC-MS to separate farnesol isomers. For instance, a study analyzing the volatile oil of Abutilon hirtum successfully identified (2E,6E)-farnesol as a major component using GC-MS. researchgate.netekb.eg Similarly, GC-MS has been employed to quantify farnesol and its precursor, farnesyl pyrophosphate (FPP), in engineered Saccharomyces cerevisiae cultures, successfully distinguishing between (E,Z)-farnesol and (E,E)-farnesol. researchgate.net The International Fragrance Association (IFRA) has also developed a GC-MS method to detect and quantify 57 fragrance allergens, including (Z,E)-farnesol/(E,Z)-farnesol and (E,E)-farnesol, in various materials. ifrafragrance.org

The choice of the GC column's stationary phase is crucial for achieving isomer separation. Ionic liquid phase columns, such as SLB®-IL60i, have shown superior selectivity in separating farnesol isomers compared to traditional wax/PEG columns.

Table 1: GC-MS Applications in Farnesol Isomer Analysis

ApplicationMatrixKey FindingsReference
Fragrance Allergen AnalysisFragrance Raw MaterialsDeveloped a method to quantify 57 allergens, including (Z,E)- and (E,E)-farnesol isomers. ifrafragrance.org
Volatile Oil CompositionAbutilon hirtum LeavesIdentified (2E,6E)-farnesol as a major constituent (6.56%). researchgate.netekb.eg
Metabolic EngineeringSaccharomyces cerevisiaeQuantified (E,Z)- and (E,E)-farnesol in engineered yeast cultures. researchgate.net
Essential Oil AnalysisSandalwood OilCharacterized eight key components, including E,E-farnesol. nih.gov
Isomer SeparationStandard MixturesIonic liquid columns demonstrated superior selectivity for farnesol isomer separation. unito.it

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography-mass spectrometry (HPLC-MS) offers a powerful alternative for analyzing less volatile or thermally labile compounds. creative-proteomics.com This technique separates compounds in a liquid phase before mass spectrometric detection.

An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the fast and selective analysis of farnesol in vaginal fluid. nih.gov This method successfully overcame interference from compounds like dibutyl phthalate, which can have the same mass-to-charge ratio as farnesol. nih.gov The use of a charged hybrid stationary phase with a pentafluorophenyl group was key to achieving adequate separation. nih.gov In another study, HPLC with a C18 reversed-phase column was used to compare mixed-isomer farnesol with active fractions from Candida albicans supernatant, successfully separating three farnesol isomers. researchgate.net Furthermore, an LC-MS/MS method was developed to characterize the oral pharmacokinetics of linalool (B1675412) in humans, using trans, trans-farnesol as an internal standard due to its structural similarity. mdpi.com

Table 2: HPLC-MS in Farnesol Analysis

MethodMatrixKey Optimization/FindingReference
UHPLC-MS/MSVaginal FluidUsed a charged hybrid stationary phase with a pentafluorophenyl group to resolve farnesol from interferences like dibutyl phthalate. nih.gov
HPLCC. albicans SupernatantA C18 reversed-phase column with 80% methanol-water successfully separated mixed-isomer farnesol. researchgate.net
LC-MS/MSHuman PlasmaUtilized trans, trans-farnesol as an internal standard for linalool quantification due to structural similarity. mdpi.com

Two-Dimensional Gas Chromatography for Complex Mixtures

For exceptionally complex samples where single-column GC is insufficient, comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power. chromatographyonline.com This technique employs two columns with different stationary phases, offering a much higher peak capacity. chromatographyonline.com

GC×GC has proven effective in separating farnesol isomers from other components in intricate mixtures like essential oils. nih.govoup.com For example, in the analysis of West Australian sandalwood oil, GC×GC was able to resolve (E,E)-farnesol from other sesquiterpenoids, which co-eluted on a single column. nih.govoup.comresearchgate.net The combination of GC×GC with time-of-flight mass spectrometry (TOF-MS) is particularly powerful for both the qualitative and quantitative analysis of complex fragrance samples, allowing for the separation of isomers and structurally similar compounds. gcms.cz

Table 3: GCxGC for Farnesol Analysis in Complex Samples

ApplicationKey ChallengeGCxGC AdvantageReference
Sandalwood Oil AnalysisCo-elution of (E,E)-farnesol with (Z)-β-santalol on apolar columns and with (Z)-α-santalol on polar columns.Enhanced peak resolution allows for the separation and quantification of individual components. nih.govoup.comresearchgate.net
Fragrance Allergen AnalysisCo-elution of isomers and structurally similar compounds with similar spectral fragmentation patterns.Provides optimal chromatographic separation of all allergens, including farnesol isomers. gcms.cz
Perfume AnalysisQuantification of individual chemical components in complex formulations.Allows for accurate and precise quantification of ingredients like farnesol. chromatographyonline.com

Sample Preparation and Extraction Methods for Biological Matrices

The effective extraction of this compound from biological samples is a critical prerequisite for accurate analysis. The choice of extraction method depends on the sample matrix and the concentration of the analyte.

Headspace-Solid Phase Microextraction (HS-SPME) Techniques

Headspace-solid phase microextraction (HS-SPME) is a solvent-free, sensitive, and convenient technique for extracting volatile compounds from a sample's headspace. mdpi.com A coated fiber is exposed to the vapor phase above the sample, and the adsorbed analytes are then thermally desorbed into the GC inlet. mdpi.com

HS-SPME has been successfully applied to the analysis of volatile terpenoids, including farnesol, in wine. nih.govmdpi.com Studies have shown that HS-SPME can be more sensitive and accurate than traditional solid-phase extraction (SPE) methods for wine analysis. nih.gov The optimization of HS-SPME parameters, such as the type of fiber coating, extraction time, and temperature, is crucial for maximizing extraction efficiency for specific matrices like bronchoalveolar lavage fluid. mdpi.com For the analysis of volatile compounds in wine, a DVB/CAR/PDMS fiber has been shown to be effective. mdpi.com

Optimized Solvent Extraction Procedures

Solvent extraction remains a widely used method for isolating farnesol from various biological matrices. The choice of solvent is critical to ensure high recovery rates.

For the extraction of farnesol from yeast cultures, a methanol (B129727)/hexane mixture has been used, although this can lead to the formation of emulsions. nih.gov An alternative method using poly(styrene-co-divinylbenzene) beads was found to be more efficient, using less solvent and yielding a higher concentration of farnesol in the crude extract. nih.gov In the analysis of farnesol in mouse serum, a simple and effective method involved extraction with methanol followed by centrifugation. elsevier.es For the extraction of farnesol from vaginal fluid, a micro-solid phase extraction was optimized, where the addition of 1% organic solvent improved the retention of farnesol on the sorbent. nih.gov

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for the detailed investigation of this compound's metabolic pathways. These techniques provide crucial insights into the structures of metabolites and the transient intermediates formed during enzymatic reactions, thereby illuminating the underlying biochemical mechanisms.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of farnesol metabolites. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei (primarily ¹H and ¹³C), researchers can piece together the precise molecular architecture of metabolic products.

Detailed ¹H NMR analysis is particularly powerful for identifying changes in the farnesol backbone resulting from metabolism. For instance, the enzymatic epoxidation of farnesol at different double bonds by cytochrome P450 monooxygenases results in characteristic shifts in the NMR spectrum. Epoxidation at the C2-C3 double bond leads to the disappearance of the vinyl proton signal (H2) typically found around 5.36 ppm and the appearance of a new signal for the epoxide proton at approximately 2.83 ppm. researchgate.net Concurrently, the signals for the methylene (B1212753) protons at C1 and C4, and the methyl protons at C13, also experience significant shifts, confirming the location of the modification. researchgate.net Similarly, epoxidation at the C10-C11 position results in distinctive upfield shifts of the C12 and C15 methyl group signals from around 1.6 ppm to ~1.2 ppm. researchgate.net

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further clarity. COSY maps reveal proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton, while NOESY identifies protons that are close in space. For example, in the structural elucidation of (Z,Z)-farnesol, a NOESY cross-peak between the CH-2 methine and the CH₃-15 methyl protons was critical in confirming the Z configuration of the C2-C3 double bond. nih.gov These advanced NMR techniques, often performed on microgram quantities of purified metabolites, are essential for confirming the identity of known metabolites like 12-hydroxyfarnesol and for elucidating the structures of novel enzymatic products. researchgate.netnih.gov

Table 1: Characteristic ¹H NMR Chemical Shift Changes for Farnesol Metabolites Data recorded in CD₃OD at 600 MHz. researchgate.net

Metabolite Key Proton Signal Chemical Shift (ppm) of Precursor (Farnesol) Chemical Shift (ppm) of Metabolite
2,3-epoxyfarnesol H2 5.36 2.83 (dd)
2,3-epoxyfarnesol H1 (CH₂) ~4.05 3.52 and 3.62
2,3-epoxyfarnesol C13 (CH₃) 1.67 1.27

Tandem Mass Spectrometry (MS/MS) for Pathway Intermediates and Derivatives

Tandem mass spectrometry (MS/MS) is a highly sensitive technique crucial for identifying and characterizing farnesol-related intermediates and derivatives within complex biological mixtures, often without the need for extensive purification. researchgate.net This method involves selecting a specific parent ion (e.g., the protonated molecule [M+H]⁺ of a farnesol derivative), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. The fragmentation pattern serves as a structural fingerprint, allowing for the identification of the molecule.

In the study of farnesol metabolism, MS/MS is used to analyze intermediates like farnesyl diphosphate (B83284) (FPP) and its derivatives. For example, liquid chromatography coupled with MS/MS (LC-MS/MS) can monitor the formation of products such as geranyl diphosphate (GDP), farnesyl diphosphate (FDP), and geranylgeranyl diphosphate (GGDP) in enzyme assays. oup.combiorxiv.org The fragmentation of these phosphorylated intermediates provides structural information.

The fragmentation pattern of farnesol itself under mass spectrometry shows characteristic losses. For instance, the fragmentation of protonated farnesol can involve the loss of a water molecule [M+H-H₂O]⁺. fu-berlin.de Analysis of farnesene (B8742651) isomers, which are closely related to farnesol, reveals key fragment ions at m/z 81, with the intensity varying based on the stability of the carbocations formed, providing a way to distinguish between isomers. researchgate.net When analyzing more complex derivatives, such as those found in metabolic studies, specific fragment ions can point to the presence of certain functional groups or structural motifs. This is particularly useful in identifying unknown metabolites or confirming the structure of pathway intermediates in complex biological extracts. mdpi.com A fast and sensitive UHPLC-MS/MS method has been developed for the unambiguous determination of farnesol in biological samples, overcoming interference from other compounds by optimizing chromatographic conditions and carefully selecting precursor and product ions for selected reaction monitoring (SRM). researchgate.net

Table 2: Key Mass Spectrometry Data for Farnesol and Related Compounds

Compound Ionization Mode Parent Ion (m/z) Key Fragment Ions (m/z) Analytical Context
Farnesol ESI (+) 223.2 [M+H]⁺ 205, 163, 135, 121, 109, 95, 81, 69 Fragmentation pattern for structural confirmation.
Dihydroxybenzoic acid (DHBA) isomers ESI (+) 155 [M+H]⁺ 137 [M+H-H₂O]⁺, 109 [M+H-H₂O-CO]⁺ Distinguishing between isomers based on fragment abundance. fu-berlin.de
Dopamine (DA) APGD (+) 154 [DA+H]⁺ 137 Characterization of oxidative metabolites. mdpi.com

Radio-labeling and Isotopic Tracing for Metabolic Flux Analysis

Radio-labeling and stable isotope tracing are powerful methodologies for quantitatively tracking the flow of atoms through metabolic pathways, a process known as metabolic flux analysis (MFA). nih.govnih.gov These techniques are vital for understanding how this compound and its precursors are synthesized, interconverted, and allocated to different downstream products within a living system. By supplying cells or organisms with precursors labeled with isotopes like ¹⁴C, ¹³C, or ²H (deuterium), researchers can follow the label's incorporation into farnesol and its metabolites over time. nih.govibb.waw.pl

In the context of isoprenoid biosynthesis, which produces farnesol's precursor FPP, isotopic labeling helps to elucidate the relative contributions of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. ibb.waw.pl For example, feeding cells with ¹³C-labeled glucose and analyzing the resulting labeling patterns in amino acids (which share precursors with isoprenoid pathways) via GC-MS or NMR allows for the calculation of fluxes through central carbon metabolism, including the pathways that feed into FPP synthesis. nih.govbiorxiv.org

Isotopically non-stationary MFA (INST-MFA), which involves analyzing labeling patterns at multiple time points before a steady state is reached, provides a more dynamic view of metabolism. ibb.waw.pl This is particularly useful for studying fast-acting regulatory mechanisms. For example, labeling with ¹³CO₂ in photosynthetic organisms can trace the flow of newly fixed carbon into various isoprenoids, including those derived from FPP. ibb.waw.pl The analysis of mass isotopomer distributions in key metabolites by mass spectrometry provides the raw data for computational models that calculate the rates (fluxes) of the enzymatic reactions involved in farnesol's metabolic network. nih.gov These approaches have been critical in metabolic engineering efforts aimed at increasing the production of farnesol or its derivatives. nih.gov

Table 3: Common Isotopic Tracers in Farnesol-Related Metabolic Flux Analysis

Isotope Precursor Example Typical Analytical Method Purpose
¹³C [U-¹³C]-Glucose GC-MS, LC-MS/MS, NMR Tracing carbon backbone formation; determining pathway usage (e.g., MVA vs. MEP). nih.gov
¹⁴C [¹⁴C]-Mevalonic acid Scintillation counting, Autoradiography Historically used for pathway discovery and quantifying incorporation into lipid fractions. google.com
²H (D) ²H₂O (heavy water) MS, NMR Investigating C-H bond formation, reaction mechanisms, and water's role in metabolism. mdpi.comlipidmaps.org

Chiral Analysis for Enantiomeric Purity and Distribution

While farnesol itself is an achiral molecule as it lacks a stereocenter, many of its precursors, derivatives, and related compounds in biosynthetic pathways are chiral. mdpi.com The stereochemistry of these molecules is often critical to their biological function. Therefore, analytical methods capable of separating and quantifying enantiomers are essential for a complete understanding of farnesol-related biochemistry.

Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the primary technique for this purpose. gcms.czsepscience.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus enabling their separation. gcms.czresearchgate.net For volatile compounds like terpene alcohols and their derivatives, chiral GC using columns with modified cyclodextrins (e.g., Rt-βDEX) is highly effective. gcms.czmdpi.com This has been applied to separate the enantiomers of related chiral compounds such as linalool, which can be resolved on an Rt-βDEXse column. gcms.cz

For non-volatile or thermally unstable chiral derivatives, chiral HPLC is the method of choice. sepscience.com Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, are widely used and can separate a broad range of enantiomers. researchgate.net Often, derivatization of the analyte with a chiral derivatizing agent (CDA) is employed. nih.gov This process converts the enantiomers into diastereomers, which can then be separated on a standard, non-chiral column. This indirect approach not only facilitates separation but can also improve detection sensitivity, especially for mass spectrometry. nih.gov Such methods are crucial for determining the enantiomeric purity of biosynthetic products and for studying the stereoselectivity of the enzymes involved in farnesol's metabolic network. preprints.orgacs.org

Table 4: Examples of Chiral Stationary Phases (CSPs) for Separation of Terpenoid-Related Compounds

CSP Type Chromatographic Method Typical Analytes Principle of Separation
Derivatized β-Cyclodextrins (e.g., BGB 178) Gas Chromatography (GC-FID, GC-MS) Monoterpene alcohols, ketones, essential oil components. mdpi.com Enantiomers form transient diastereomeric inclusion complexes with the chiral cyclodextrin (B1172386) cavity, leading to differential retention. gcms.cz
Polysaccharide-based (e.g., Amylose tris(3,5-dimethyphenylcarbamate)) High-Performance Liquid Chromatography (HPLC) Flavanones, alcohols, various drug molecules. researchgate.net Differential interactions (hydrogen bonding, dipole-dipole, π-π stacking) between the enantiomers and the chiral polymer grooves. researchgate.net

Biotechnological and Synthetic Biology Applications of E,z Farnesol Production

Metabolic Engineering of Microbial Systems

Microbial systems like Escherichia coli and yeast are powerful platforms for producing valuable chemicals due to their rapid growth, well-understood genetics, and amenability to genetic engineering. Researchers have explored the metabolic engineering of these microorganisms to establish and optimize biosynthetic pathways for farnesol (B120207) production.

Escherichia coli is a popular host for metabolic engineering due to its fast growth and the availability of extensive genetic tools. The production of (E,Z)-farnesol in E. coli has been achieved by introducing and expressing heterologous genes that can direct the metabolic flux towards the synthesis of the specific precursor, (Z,E)-farnesyl diphosphate (B83284) ((Z,E)-FPP).

One successful strategy involved the overexpression of a (Z,E)-FPP synthase from Mycobacterium tuberculosis. This enzyme specifically catalyzes the formation of (Z,E)-FPP, which is then converted to this compound by endogenous phosphatases within the E. coli cell. This approach led to the production of this compound at titers of 8.0 mg/L in shake flask cultures. Another study reported the production of this compound, referred to as Z,E-FOH, in E. coli through the use of a fusion enzyme combining IspA (the native E. coli FPP synthase) and Rv1086, a (Z,E)-FPP synthase. nih.govnih.gov

The native metabolic pathway in E. coli produces (E,E)-FPP. nih.govnih.gov To achieve the synthesis of the (E,Z) isomer, the key is to introduce a synthase that can produce the required (Z,E)-FPP precursor. The subsequent dephosphorylation of (Z,E)-FPP to this compound is often accomplished by harnessing the activity of native E. coli phosphatases, such as PgpB and YbjG, which have been shown to hydrolyze farnesyl diphosphate into farnesol. mdpi.com

**Table 1: Engineering Strategies for Farnesol Isomer Production in *E. coli***

Engineered Strain/System Key Genetic Modification(s) Precursor Product Titer Reference(s)
E. coli Overexpression of (Z,E)-FPPS from M. tuberculosis (Z,E)-FPP This compound 8.0 mg/L
E. coli Fusion enzyme of IspA and (Z,E)-FPP synthase (Rv1086) (Z,E)-FPP This compound Not Reported nih.govnih.gov
E. coli Overexpression of a cis-prenyltransferase and various phosphatases (Z,Z)-FPP (Z,Z)-Farnesol 572.13 mg/L mdpi.commdpi.com

Saccharomyces cerevisiae, or baker's yeast, is another workhorse of industrial biotechnology and is particularly well-suited for producing terpenoids derived from the mevalonate (B85504) (MVA) pathway. sciengine.comoup.com Yeast naturally produces (E,E)-farnesyl diphosphate (FPP) as a precursor for sterols like ergosterol. mdpi.com Engineering efforts have focused on redirecting this precursor pool towards the synthesis of specific sesquiterpenes.

Despite the successes with other farnesol isomers, the specific production of this compound in yeast has proven challenging. In one study, attempts were made to produce this compound by overexpressing known (Z,E)-FPP synthases from various bacteria in S. cerevisiae. Surprisingly, these engineered yeast strains did not produce detectable levels of this compound. Instead, they yielded high titers of (E,E)-farnesol. This suggests that the heterologous enzymes may not function as expected in the yeast cellular environment or that endogenous yeast enzymes may isomerize the (Z,E)-FPP precursor to the more common (E,E)-FPP before it can be converted to the final product.

Overexpression of key MVA pathway enzymes: Truncated HMG-CoA reductase (tHMGR) is often overexpressed to increase the flux towards FPP. sciengine.com

Downregulation of competing pathways: The gene for squalene (B77637) synthase (ERG9), which consumes FPP to make sterols, is often downregulated to increase FPP availability for other synthases. google.commdpi.com

Expression of phosphatases: Overexpressing phosphatases can enhance the conversion of FPP to farnesol. sciengine.com

Further research is needed to overcome the specific hurdles associated with producing the (E,Z) isomer in yeast.

Engineering of Escherichia coli for Enhanced Production

Genetic Engineering for Plant-Based Production Systems

Plants are the natural source of a vast diversity of terpenes, synthesized by a large family of enzymes known as terpene synthases (TPS). Genetic engineering of plants offers a potential avenue for large-scale, sustainable production of specific terpenes like this compound.

Plant terpene synthases often exhibit product promiscuity, meaning a single enzyme can produce multiple terpene products from a single precursor. mdpi.com For example, a TPS from maize (Zea mays), designated tps1, was found to convert (E,E)-FPP into a mixture of (E)-β-farnesene, (E)-nerolidol, and (E,E)-farnesol. nih.gov Similarly, terpene synthases from Hosta and Polygonum minus have been shown to produce (E,E)-farnesol among other products when expressed heterologously. nih.govmdpi.com

While these studies demonstrate the capability of plants to produce farnesol, the specific synthesis of the (E,Z) isomer via manipulation of native or heterologous TPS genes in plants is not yet well-documented. The challenge lies in identifying or engineering a terpene synthase that specifically produces this compound or its precursor, (Z,E)-FPP, within the complex metabolic network of a plant cell. The evolution of sesquiterpene synthesis in plants is thought to have occurred through modifications of existing TPS structures, suggesting that engineering these enzymes for novel activities is feasible.

Efforts to engineer sesquiterpene production in crops have largely focused on enhancing traits like pest resistance or flavor profiles by increasing the yield of naturally occurring terpenes. For instance, research in apple has focused on understanding the regulation of α-farnesene biosynthesis to potentially improve fruit quality. In kiwifruit, multiple TPS genes have been identified that contribute to the fruit's flavor and aroma profile, with some showing high functional redundancy. researchgate.net

These studies provide a framework for how crop metabolism can be manipulated to alter sesquiterpene output. The key steps for engineering a crop to produce this compound would involve:

Identifying a (Z,E)-FPP synthase that is active in the plant cellular environment.

Expressing this gene in a target crop, potentially in a tissue-specific manner (e.g., in leaves or fruits).

Ensuring the presence and activity of phosphatases that can convert the resulting (Z,E)-FPP to this compound.

Potentially upregulating the native mevalonate pathway to increase the supply of precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

While the tools and knowledge for such engineering exist, their specific application for creating a plant-based production system for this compound remains a future goal.

Manipulation of Terpene Synthase Genes in Plants

Enzymatic Synthesis Approaches In Vitro

In vitro enzymatic synthesis provides a cell-free approach to produce complex molecules, offering greater control over reaction conditions and potentially higher purity of the final product. The synthesis of this compound in such a system would rely on the sequential action of specific enzymes.

The core of an in vitro system for this compound production would be a (Z,E)-farnesyl diphosphate synthase. This enzyme would convert geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) into (Z,E)-FPP. Subsequently, a phosphatase enzyme would be required to cleave the diphosphate group from (Z,E)-FPP to yield this compound.

Research has identified enzymes that can perform these individual steps. For example, a geranylgeranyl diphosphate synthase from the sandfly Lutzomyia longipalpis was shown to accept (Z,E)-FPP as a substrate in vitro, albeit with low efficacy, demonstrating that enzymes can be screened for activity with this specific precursor. researchgate.net Furthermore, various phosphatases are known to act on FPP isomers. mdpi.com An NADP+-dependent farnesol dehydrogenase has been characterized that can oxidize farnesol isomers, including (Z,Z)-farnesol, to farnesal (B56415) in vitro, highlighting the types of specific enzymatic transformations that can be studied and potentially reversed or repurposed for synthesis. pnas.org

A complete, high-yield in vitro enzymatic cascade for this compound has not been extensively reported, but the constituent enzymatic activities exist in nature. The development of such a system would depend on the discovery and optimization of robust enzymes, particularly a highly specific and efficient (Z,E)-FPP synthase and a suitable phosphatase.

Cell-Free Biocatalysis for this compound Synthesis

Cell-free biocatalysis has emerged as a powerful platform for the production of complex biochemicals, including isoprenoids. anu.edu.auscispace.com This approach utilizes enzymes outside of a living cell, either as purified proteins or in crude cell lysates, to catalyze multi-step reaction cascades. anu.edu.au This system offers several advantages over in vivo fermentation, such as the elimination of the cell membrane as a permeability barrier, removal of competing metabolic pathways, and direct control over reaction conditions, which can lead to higher yields and productivities. anu.edu.aumdpi.com

For the synthesis of this compound, a cell-free system would typically involve a cascade of enzymes to convert a simple starting material, like mevalonate or even acetic acid, into the final product. anu.edu.au The core of this cascade would be the enzymes of the mevalonate (MVA) pathway to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). oup.comnih.gov Subsequently, a specifically chosen (Z,E)-farnesyl diphosphate synthase ((Z,E)-FPPS) would catalyze the condensation of IPP and geranyl diphosphate (GPP) to form (Z,E)-farnesyl diphosphate ((Z,E)-FPP), the direct precursor to this compound. nih.govresearchgate.net The final step involves the dephosphorylation of (Z,E)-FPP by a phosphatase to yield this compound. mdpi.commdpi.com

While specific, large-scale cell-free production of this compound is still an area of active research, the successful synthesis of other sesquiterpenes and farnesol analogues in one-pot in vitro reactions demonstrates the feasibility of this strategy. anu.edu.aunih.gov For instance, a complex cell-free system comprising thirteen enzymes from twelve different organisms has been successfully used to synthesize sesquiterpenes from acetic acid. anu.edu.au The modularity of cell-free systems allows for the "plug-and-play" of different enzymes, such as various (Z,E)-FPPS and phosphatases, to optimize the pathway for maximal this compound production. scispace.com

Enzyme ClassFunction in this compound SynthesisExampleSource Organism
KinasesPhosphorylation of precursorsMevalonate KinaseSaccharomyces cerevisiae
IsomeraseInterconversion of C5 unitsIPP IsomeraseEscherichia coli
SynthaseFormation of C15 precursor(Z,E)-FPPS (Rv1086)Mycobacterium tuberculosis
PhosphataseFinal dephosphorylationPhosphatidylglycerophosphatase B (pgpB)Escherichia coli

Directed Evolution of Farnesyl Diphosphate Synthases

The key to successfully producing this compound in a biological system lies in controlling the stereochemistry of the C15 precursor, farnesyl diphosphate (FPP). nih.gov Most organisms, including the common microbial host Escherichia coli, naturally produce the (E,E)-FPP isomer via the enzyme IspA. nih.govresearchgate.net To shift production towards this compound, the activity of a (Z,E)-FPP synthase must be introduced and optimized. Directed evolution and protein engineering have been instrumental in developing such enzymes.

A significant breakthrough was the creation of a fusion protein that favors the synthesis of (Z,E)-FPP. researchgate.net Researchers engineered a fusion enzyme (designated ILRv) by combining the E. coli (E,E)-FPP synthase (IspA) with the (Z,E)-FPP synthase (Rv1086) from Mycobacterium tuberculosis. researchgate.netresearchgate.net This strategy was designed to overcome the problem of the native IspA enzyme competing for the GPP intermediate, thereby channeling the metabolic flux towards (Z,E)-FPP. nih.gov When this fusion enzyme was expressed in an engineered E. coli strain containing the lower portion of the MVA pathway, it primarily produced (Z,E)-FPP. researchgate.net This resulted in the production of this compound at a titer of 115.6 mg/L, a 15-fold improvement compared to the co-expression of the separate IspA and Rv1086 enzymes. researchgate.netresearchgate.net

Further research has explored other naturally occurring (Z,E)-FPPS from bacteria such as Corynebacterium glutamicum and Thermobifida fusca for their potential in this compound production in microbial hosts. columbia.edu Expressing the (Z,E)-FPPS from M. tuberculosis in E. coli resulted in production titers of 8.0 mg/L in shake flasks. columbia.edu

While not specific to the (E,Z)-isomer, other studies highlight the power of enzyme engineering in terpenoid synthesis. For example, site-directed mutagenesis of a cis-prenyltransferase was successfully used to enhance the production of (Z,Z)-farnesol, achieving a remarkable titer of 572.13 mg/L. mdpi.comnih.gov These rational engineering strategies, guided by structural information and computational modeling, demonstrate the immense potential of directed evolution to tailor synthase specificity and activity for the high-level production of any desired farnesol isomer.

Engineered Enzyme / StrategyHost OrganismTarget PrecursorThis compound Titer (mg/L)Reference
Fusion of IspA and Rv1086 (ILRv)Escherichia coli(Z,E)-FPP115.6 researchgate.net
Overexpression of Rv1086Escherichia coli(Z,E)-FPP8.0 columbia.edu
Co-overexpression of IspA and Rv1086Escherichia coli(Z,E)-FPP7.7 researchgate.netresearchgate.net

Future Research Directions and Open Questions in E,z Farnesol Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of farnesol (B120207) isomers is a complex process involving a variety of enzymes. While the general pathways are understood, the specific enzymes responsible for producing the (E,Z) isomer are not fully characterized in all organisms. Future research should focus on:

Identification of Novel Synthases: Identifying and characterizing novel farnesyl diphosphate (B83284) (FPP) synthases with a specific affinity for producing (Z,E)-FPP, the precursor to (E,Z)-farnesol. columbia.edu While some Z,E-FPP synthases have been identified in organisms like Mycobacterium tuberculosis and Thermobifida fusca, a broader search in other species could reveal enzymes with higher efficiency or different regulatory mechanisms. columbia.edu

Characterization of Phosphatases: Investigating the endogenous phosphatases that hydrolyze (Z,E)-FPP to this compound. researchgate.net The overproduction of FPP can trigger promiscuous phosphatases, but dedicated enzymes may exist with higher specificity. researchgate.net

Metabolic Engineering for Production: Utilizing synthetic biology and metabolic engineering approaches to create microbial cell factories for the efficient production of this compound. mdpi.comresearchgate.net This involves expressing newly discovered synthases and phosphatases in hosts like E. coli or S. cerevisiae and optimizing the metabolic pathways to maximize yield. mdpi.comresearchgate.net

Advanced Understanding of Stereoisomer-Specific Biological Activities and Functions

Farnesol exists as four different stereoisomers, and their biological activities can vary significantly. researchgate.net A deeper understanding of the specific roles of the (E,Z) isomer is crucial. Key research areas include:

Comparative Bioactivity Studies: Conducting comprehensive studies to compare the biological effects of this compound with its other isomers, such as (E,E)-farnesol, in various biological systems. asm.org This includes its role as a quorum-sensing molecule, its impact on biofilm formation, and its potential anticancer and anti-inflammatory properties. asm.orgvulcanchem.com

Receptor Binding and Signaling: Identifying and characterizing the specific receptors and signaling pathways that are preferentially activated by this compound. While the all-trans isomer, (E,E)-farnesol, is known to be a potent signaling molecule, the specific targets of the (E,Z) isomer remain largely unknown. frontiersin.org

Isomer-Specific Therapeutic Potential: Exploring the unique therapeutic potential of this compound. For instance, its distinct stereochemistry may offer advantages in drug delivery systems or as a modulator of specific cellular processes that are not as effectively targeted by other isomers. smolecule.comacs.org

Systems Biology Approaches to Unravel Complex Regulatory Networks

The biological effects of farnesol are often the result of complex interactions within cellular regulatory networks. A systems biology approach can provide a more holistic understanding of these processes. Future research should leverage:

Multi-Omics Data Integration: Integrating transcriptomic, proteomic, and metabolomic data to build comprehensive models of the cellular response to this compound. researchgate.netnih.gov This can help identify key genes, proteins, and metabolic pathways that are modulated by this specific isomer.

Network Pharmacology: Employing network pharmacology to predict potential molecular targets and mechanisms of action for this compound. ipb.ac.id This computational approach can help to identify key hubs and pathways in the farnesol interaction network, providing insights into its polypharmacological effects. ipb.ac.id

Host-Pathogen Interaction Models: Utilizing systems-level approaches to study the role of this compound in the context of host-pathogen interactions. nih.gov This can reveal how this signaling molecule influences the complex interplay between a pathogen and its host, potentially identifying new therapeutic targets.

Development of Novel Research Tools and Probes for Mechanistic Studies

To dissect the precise molecular mechanisms of this compound action, the development of specialized research tools is essential. This includes:

Fluorescent and Photoaffinity Probes: Synthesizing fluorescently labeled or photoactivatable analogs of this compound to visualize its subcellular localization and identify its direct binding partners within the cell.

Genetically Encoded Sensors: Developing genetically encoded biosensors that can detect and quantify intracellular levels of this compound in real-time, providing dynamic information about its synthesis and distribution.

Isomer-Specific Antibodies: Generating highly specific antibodies that can distinguish this compound from its other isomers, enabling more accurate quantification and localization studies.

Exploration of Cross-Kingdom Signaling Mechanisms Involving this compound

Farnesol is known to act as a signaling molecule not only within a single species but also between different kingdoms of life, such as between fungi and bacteria. nih.gov Future research should investigate the specific role of the (E,Z) isomer in these interactions:

Fungus-Bacterium Communication: Investigating how this compound influences the communication and interaction between pathogenic fungi like Candida albicans and bacteria such as Streptococcus mutans or Acinetobacter baumannii. nih.gov This includes its effects on mixed-species biofilm formation and virulence.

Plant-Microbe Interactions: Exploring the role of this compound in the communication between plants and associated microbes, both pathogenic and symbiotic. Plants are a natural source of farnesol, and this isomer may play a role in defending against pathogens or attracting beneficial microorganisms. nih.gov

Insect-Microbe Symbiosis: Examining the potential involvement of this compound in the symbiotic relationships between insects and their gut microbiota. Farnesol and its derivatives are known to be important in insect physiology, and this specific isomer could modulate the microbial communities within the insect host. frontiersin.org

Q & A

Q. What analytical methods are recommended to distinguish (E,Z)-farnesol isomers from other configurations (e.g., E,E or Z,Z)?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For GC-MS, retention times (e.g., 29.588 min for (E,E)-farnesol) and mass spectral peaks (e.g., m/z = 222.0 [M⁺]) differentiate isomers . HPLC with chiral columns can resolve stereoisomers based on polarity and elution profiles. Ensure calibration with certified standards (e.g., this compound analytical standards) to avoid misidentification .

Q. How can this compound be synthesized for research use?

this compound is typically synthesized from nerylacetone via a two-step process, yielding a 10:1 E,Z/E,E mixture. Purification involves column chromatography or preparative HPLC to isolate the (E,Z) isomer. Note that commercial nerylacetone is often limited to milligram quantities, necessitating in-house optimization for scalable synthesis .

Q. What protocols ensure purity and stability of this compound in experimental settings?

Store this compound in inert atmospheres (e.g., argon) at -20°C to prevent oxidation. Purity is validated via GC-MS or nuclear magnetic resonance (NMR). For biological assays, dissolve in dimethyl sulfoxide (DMSO) or ethanol, ensuring solvent concentrations ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. What experimental designs address contradictory data on this compound’s antifungal efficacy across in vitro vs. in vivo models?

In vitro studies (e.g., IC₅₀ = 167.6 µM/ml against Leishmania major) may overestimate efficacy due to simplified environments. In vivo models (e.g., murine cutaneous leishmaniasis) require controlled variables like administration route (topical vs. oral) and host immune responses. For example, topical 250 mM this compound reduced footpad lesions by 58% in mice, outperforming paromomycin, but dose translation to humans requires pharmacokinetic modeling .

Q. How does this compound modulate Candida albicans morphogenesis, and what methodologies quantify this effect?

this compound suppresses hyphal growth by downregulating SAP2, SAP4-6, and cell wall remodeling genes. Use qRT-PCR to measure mRNA levels and scanning electron microscopy (SEM) to visualize hyphal inhibition. Note that exogenous farnesol (≥30 µM) induces apoptosis in C. albicans via mitochondrial degradation, validated via caspase activation assays .

Q. What transcriptomic approaches identify this compound’s impact on fungal biofilms?

RNA-Seq and microarray analyses reveal dose-dependent regulation of biofilm-related genes (e.g., HGC1, CLN3). For C. albicans, treat biofilms with 50–100 µM this compound for 6–24 hours, extract RNA, and perform differential expression analysis. Principal component analysis (PCA) can distinguish treated vs. untreated transcriptomes .

Q. How do metabolic pathways like glucuronidation affect this compound’s bioavailability in mammalian systems?

Human liver, kidney, and intestine microsomes glucuronidate this compound via UGT1A1 and UGT2B7 enzymes, forming inactive metabolites. Use LC-MS/MS to quantify farnesyl glucuronide and hydroxyfarnesol. Adjust dosing regimens in animal models to account for rapid clearance (e.g., t₁/₂ < 2 hours) .

Q. What experimental controls are critical when studying this compound’s role in quorum sensing?

Include farnesol-free controls and validate quorum-sensing effects via C. albicans morphogenesis assays. Serum-containing media enhance farnesol production (58% increase at 37°C), so standardize growth conditions. For non-albicans species (e.g., C. tropicalis), confirm species-specific responses via biofilm biomass assays .

Methodological Considerations

  • Contradiction Resolution : Address interspecies variability (e.g., C. albicans vs. C. auris) by testing multiple strains.
  • Data Reproducibility : Replicate GC-MS results across ≥3 independent runs to confirm isomer-specific peaks .
  • Ethical Compliance : For in vivo studies, adhere to guidelines for lesion measurement (e.g., vernier caliper protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.